Mass Shift and Chromatographic Co-elution Superiority Over Unlabeled Ruxolitinib in LC-MS/MS
rac-Ruxolitinib-d9 (major) exhibits a +9 Da mass shift relative to unlabeled ruxolitinib, which is sufficient to avoid isotopic overlap and ensures unambiguous identification and quantification in complex biological matrices. This specific deuteration pattern (nine deuterium atoms on the cyclopentyl ring) maintains nearly identical physicochemical properties to the parent compound, guaranteeing co-elution and identical ionization efficiency, a critical requirement for accurate internal standardization .
| Evidence Dimension | Mass shift for MS detection |
|---|---|
| Target Compound Data | +9 Da (C17H9D9N6, MW 315.42) |
| Comparator Or Baseline | Unlabeled ruxolitinib (C17H18N6, MW 306.40) |
| Quantified Difference | Mass difference of +9.02 Da |
| Conditions | LC-MS/MS analysis; calculated based on molecular formulas |
Why This Matters
The +9 Da mass shift is essential for avoiding isotopic interference and ensuring accurate quantification in complex biological matrices, a prerequisite for regulatory-compliant bioanalytical method validation.
